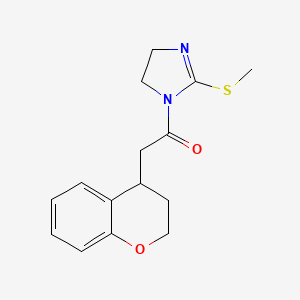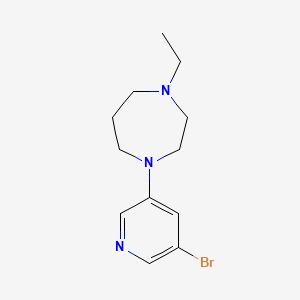
(4-Benzylidenepiperidin-1-yl)-(1-ethylpyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzylidenepiperidin-1-yl)-(1-ethylpyrazol-4-yl)methanone, also known as EPP, is a synthetic compound that has gained interest in the scientific community due to its potential applications in the fields of medicine and pharmacology. EPP belongs to the family of piperidine derivatives and has shown promising results in several studies as an effective drug candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of (4-Benzylidenepiperidin-1-yl)-(1-ethylpyrazol-4-yl)methanone is not fully understood, but it is believed to act through multiple pathways, including the inhibition of protein kinases, the modulation of gene expression, and the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the reduction of oxidative stress and inflammation in the brain, and the protection of dopaminergic neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-Benzylidenepiperidin-1-yl)-(1-ethylpyrazol-4-yl)methanone in lab experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for the research and development of (4-Benzylidenepiperidin-1-yl)-(1-ethylpyrazol-4-yl)methanone, including the optimization of its synthesis method, the identification of its precise mechanism of action, and the evaluation of its efficacy and safety in clinical trials. Additionally, this compound could be further explored for its potential applications in other disease areas, such as diabetes and cardiovascular disease.
Méthodes De Synthèse
The synthesis of (4-Benzylidenepiperidin-1-yl)-(1-ethylpyrazol-4-yl)methanone involves a multi-step process that starts with the reaction of 4-benzylpiperidine with ethyl 4-bromobutyrate to form 4-benzylidenepiperidin-1-yl)-4-ethylbutanoate. This intermediate is then reacted with hydrazine hydrate to form (4-benzylidenepiperidin-1-yl)hydrazine, which is further reacted with ethyl 4-bromobutyrate to obtain the final product, this compound.
Applications De Recherche Scientifique
(4-Benzylidenepiperidin-1-yl)-(1-ethylpyrazol-4-yl)methanone has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has shown promising results as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. In Alzheimer's disease research, this compound has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation in the brain. In Parkinson's disease research, this compound has shown potential as a dopaminergic neuroprotective agent by reducing the loss of dopaminergic neurons in the brain.
Propriétés
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-(1-ethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-2-21-14-17(13-19-21)18(22)20-10-8-16(9-11-20)12-15-6-4-3-5-7-15/h3-7,12-14H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWVHMBDOZVXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)N2CCC(=CC3=CC=CC=C3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7584406.png)
![N-methyl-1-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7584423.png)


![Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7584439.png)
![N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide](/img/structure/B7584446.png)


![(4-Benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7584467.png)
![N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584485.png)
![N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584501.png)

![N-[1-(3-chloro-4-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584509.png)
